molecular formula C15H22N10O B10827881 Vicasinabin CAS No. 1433361-02-4

Vicasinabin

Cat. No.: B10827881
CAS No.: 1433361-02-4
M. Wt: 358.40 g/mol
InChI Key: MAYZWDRUFKUGGP-VIFPVBQESA-N
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Preparation Methods

Chemical Reactions Analysis

Vicasinabin, as a cannabinoid CB2 receptor agonist, primarily interacts with the CB2 receptors in the body. The specific types of chemical reactions it undergoes, common reagents, and conditions used in these reactions have not been detailed in the available literature. its primary function is to bind to and activate CB2 receptors, which are part of the endocannabinoid system .

Scientific Research Applications

Vicasinabin has been extensively studied for its potential in treating diabetic retinopathy. This condition is characterized by damage to the blood vessels in the retina due to high blood sugar levels in individuals with diabetes. This compound was developed as a potential oral treatment to improve the condition of these blood vessels and prevent vision loss . Despite its promise, the clinical trials did not show significant improvement in the condition of the blood vessels, leading to the discontinuation of its development .

Mechanism of Action

Vicasinabin exerts its effects by binding to and activating the cannabinoid CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including inflammation and immune response. By activating CB2 receptors, this compound aims to reduce inflammation and protect the blood vessels in the retina from damage caused by high blood sugar levels .

Properties

CAS No.

1433361-02-4

Molecular Formula

C15H22N10O

Molecular Weight

358.40 g/mol

IUPAC Name

(3S)-1-[5-tert-butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol

InChI

InChI=1S/C15H22N10O/c1-15(2,3)14-16-12(24-6-5-9(26)7-24)11-13(17-14)25(21-19-11)8-10-18-20-22-23(10)4/h9,26H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

MAYZWDRUFKUGGP-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)C1=NC2=C(C(=N1)N3CC[C@@H](C3)O)N=NN2CC4=NN=NN4C

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=N1)N3CCC(C3)O)N=NN2CC4=NN=NN4C

Origin of Product

United States

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